molecular formula C11H13F13N2O2S B1594798 N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide CAS No. 50598-28-2

N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide

Cat. No. B1594798
CAS RN: 50598-28-2
M. Wt: 484.28 g/mol
InChI Key: INDOGKYZYLAGEM-UHFFFAOYSA-N
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Patent
US05144069

Procedure details

A mixture of dimethylaminopropylamine, H2NC3H6N(CH3)2 (12.2 g, 0.12 mole), triethylamine, (C2H5)3N (8.1 g, 0.08 mole) and toluene (60 g) was first prepared at ambient temperature and about atmospheric pressure in an inert atmosphere of nitrogen. To this mixture was added perfluorohexanesulfonyl fluoride, C6F13SO2F (41.0 g, 0.10 mole). The total mixture was then heated in a stainless steel reaction vessel at 90° C. for a period of about 3 hours forming a homogeneous reactant solution. During this period the aforementioned Reaction (a) takes place to produce intermediate N-[3-(N',N'-dimethylamino)propyl]perfluorohexane sulfonamide, C6F13SO2N(H)C3H6N(CH3)2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][NH2:7])[CH3:3].C(N(CC)CC)C.[F:15][C:16]([F:37])([S:33](F)(=[O:35])=[O:34])[C:17]([F:32])([F:31])[C:18]([F:30])([F:29])[C:19]([F:28])([F:27])[C:20]([F:26])([F:25])[C:21]([F:24])([F:23])[F:22]>C1(C)C=CC=CC=1>[C:16]([S:33]([NH:7][CH2:6][CH2:5][CH2:4][N:2]([CH3:3])[CH3:1])(=[O:35])=[O:34])([C:17]([C:18]([C:19]([C:20]([C:21]([F:23])([F:24])[F:22])([F:25])[F:26])([F:28])[F:27])([F:30])[F:29])([F:32])[F:31])([F:37])[F:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCCN
Name
Quantity
12.2 g
Type
reactant
Smiles
NCCCN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8.1 g
Type
reactant
Smiles
N(CC)(CC)CC
Name
Quantity
60 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)F)F
Name
Quantity
41 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)S(=O)(=O)F
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was first prepared at ambient temperature
CUSTOM
Type
CUSTOM
Details
forming a homogeneous reactant solution

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)S(=O)(=O)NCCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.